2-(1H-1,2,3-triazol-1-yl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

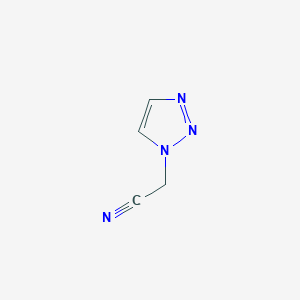

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(triazol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-3-8-4-2-6-7-8/h2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUXWZUDURZLLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301389 | |

| Record name | 1H-1,2,3-Triazole-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4368-69-8 | |

| Record name | 1H-1,2,3-Triazole-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4368-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization of 2 1h 1,2,3 Triazol 1 Yl Acetonitrile Scaffolds

Functional Group Transformations and Manipulations

The distinct functionalities of the scaffold can be selectively modified to generate a diverse library of derivatives.

The nitrile group is a versatile precursor to other important functional groups, such as carboxylic acids and amines.

Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. nih.govmdpi.com The reaction proceeds through an amide intermediate. researchgate.net In a typical base-catalyzed hydrolysis, the hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile. Subsequent protonation and tautomerization yield an amide, which is then further hydrolyzed to a carboxylate salt. researchgate.netnih.gov Acidification of the salt furnishes the final carboxylic acid. nih.gov This transformation converts 2-(1H-1,2,3-triazol-1-yl)acetonitrile into 2-(1H-1,2,3-triazol-1-yl)acetic acid, a valuable building block. A continuous-flow synthesis for the related 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid has been reported, highlighting the industrial relevance of such compounds. rsc.org

Reduction to Amines and Aldehydes: The nitrile group can be readily reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, converting the nitrile to a primary amine by adding two equivalents of hydride. masterorganicchemistry.comlibretexts.org This reaction would produce 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine. The reduction occurs via nucleophilic additions of hydride to the electrophilic carbon of the nitrile, followed by an aqueous workup to yield the amine. masterorganicchemistry.com Catalytic hydrogenation using hydrogen gas with catalysts like palladium, platinum, or nickel also achieves this reduction.

Alternatively, the use of a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), can achieve the partial reduction of the nitrile to an aldehyde after a hydrolysis workup. youtube.comyoutube.com This would yield 2-(1H-1,2,3-triazol-1-yl)acetaldehyde.

| Transformation | Reagent(s) | Product |

| Hydrolysis | 1. NaOH (aq), heat2. H₃O⁺ | 2-(1H-1,2,3-triazol-1-yl)acetic acid |

| Reduction | 1. LiAlH₄2. H₂O | 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine |

| Partial Reduction | 1. DIBAL-H2. H₂O | 2-(1H-1,2,3-triazol-1-yl)acetaldehyde |

The 1H-1,2,3-triazole ring is an aromatic system, which makes it relatively stable. nih.gov Its reactivity is characterized by the nucleophilic nature of its nitrogen atoms and the acidity of its C-H bonds.

Electrophilic Attack: Due to the electron-withdrawing nature of the three nitrogen atoms, electrophilic aromatic substitution on the carbon atoms of the triazole ring is generally difficult. msu.edu When such reactions do occur, they often require harsh conditions or catalysts to generate a potent electrophile. libretexts.org More commonly, electrophilic attack occurs at the nitrogen atoms. The lone pair electrons on the nitrogen atoms make them nucleophilic. youtube.com Specifically for 1H-1,2,3-triazole, alkylation reactions (an electrophilic attack on nitrogen) are common, leading to N-substituted products.

Nucleophilic Attack and Acidity: The nitrogen atoms in the 1,2,3-triazole ring are considered nucleophilic, with the N1 atom being the most nucleophilic site for reactions like SN2 substitutions. youtube.com The C-H bonds of the triazole ring, particularly at the C5 position, can be deprotonated. Deprotonation of 1,3-disubstituted-1,2,3-triazolium salts at the C5 position with a strong base like potassium bis(trimethylsilyl)amide has been shown to produce stable mesoionic carbenes. nih.gov These carbenes are potent nucleophiles themselves, demonstrating that the triazole ring can be a source of carbon-based nucleophilicity. youtube.comnih.gov

The parent scaffold this compound has only hydrogen atoms as peripheral substituents on the triazole ring. Therefore, derivatization is achieved not by substitution but by synthesizing analogues with pre-installed functional groups. The most powerful and widely used method for this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". frontiersin.orgnih.govnih.gov

This reaction allows for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov To synthesize derivatives of the title compound, one would react azidoacetonitrile with a chosen terminal alkyne. The substituent on the alkyne becomes the substituent at the 4-position of the resulting triazole ring. A wide variety of functional groups can be introduced this way, leading to a vast library of compounds such as 2-(4-aryl-1H-1,2,3-triazol-1-yl)acetonitriles or 2-(4-alkyl-1H-1,2,3-triazol-1-yl)acetonitriles. researchgate.netnih.govnih.gov

For instance, the reaction of azidoacetonitrile with phenylacetylene (B144264) would yield 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetonitrile. This modular approach is highly efficient for creating structural diversity around the triazole core. nih.gov

Cross-Coupling Reactions for Extended Architectures

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures, particularly for forming new carbon-carbon bonds.

The Suzuki-Miyaura reaction is a premier method for the formation of C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl compounds. semanticscholar.org This reaction typically involves the coupling of an organoboron reagent (like an arylboronic acid) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. organic-chemistry.org

To apply this to the this compound scaffold, a halogenated derivative is required, for example, 2-(4-bromo-1H-1,2,3-triazol-1-yl)acetonitrile or 2-(5-bromo-1H-1,2,3-triazol-1-yl)acetonitrile. Such halo-triazoles can serve as effective coupling partners. The Suzuki coupling of halo-imidazoles and halo-indazoles has been well-documented, providing a strong precedent for this approach. semanticscholar.orgresearchgate.net The reaction would proceed by coupling the halo-triazoleacetonitrile with a desired arylboronic acid to generate a 2-(4-aryl-1H-1,2,3-triazol-1-yl)acetonitrile, effectively creating a biphenyl-like structure where one aryl ring is the triazole.

| Catalyst | Base | Solvent | Temperature | Notes |

| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | Room Temp to 100 °C | Effective for a wide range of aryl halides, including chlorides. organic-chemistry.org |

| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | Room Temperature | Suitable for aryl and vinyl triflates. organic-chemistry.org |

| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF / H₂O | 80 °C | Common conditions for coupling with heteroaryl halides. semanticscholar.org |

| Pd(0)/TPPTS | Na₂CO₃ | H₂O / Toluene | 100 °C | Water-soluble catalyst system, allows for easy catalyst recycling. |

Aza-Michael Addition Reactions

The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction. researchgate.net The 1H-1,2,3-triazole ring itself can act as the nitrogen nucleophile in this reaction.

Research has shown that NH-1,2,3-triazole readily participates in Michael additions with α,β-unsaturated ketones. nih.gov The regioselectivity of this addition (i.e., whether the N1 or N2 atom of the triazole attacks) can be controlled by the reaction conditions. When the reaction is performed neat (without solvent) with an excess of the triazole, the N1-substituted product is selectively formed. nih.gov Conversely, using aprotic solvents with a catalytic amount of base tends to favor the formation of the N2-substituted regioisomer. nih.gov

This reaction provides a direct pathway to synthesize the this compound scaffold by reacting 1H-1,2,3-triazole with acrylonitrile (B1666552) (H₂C=CHCN) under conditions that favor N1-alkylation. Furthermore, the reaction of 1,2,3-triazole with dimethyl 2-benzylidenemalonate in the presence of cesium carbonate as a catalyst has been shown to yield the N-substituted Michael adduct. rsc.org

| N-Nucleophile | Michael Acceptor | Conditions | Product | Yield | Reference |

| 1H-1,2,3-Triazole | 1-Phenylbut-2-en-1-one | Neat, 80 °C, 2h | N1-Adduct | 62% | nih.gov |

| 1H-1,2,3-Triazole | 1-Phenylbut-2-en-1-one | DBU (cat.), MeCN, 80 °C, 24h | N2-Adduct | 80% | nih.gov |

| 1,2,3-Triazole | Dimethyl 2-benzylidenemalonate | Cs₂CO₃ (10 mol%), THF, 25 °C, 24h | N2-Adduct | 61% | rsc.org |

| 1,2,4-Triazole (B32235) | Dimethyl 2-benzylidenemalonate | Cs₂CO₃ (10 mol%), THF, 25 °C, 24h | N1-Adduct | 71% | rsc.org |

Annulation Reactions Leading to Fused Heterocycles

The presence of an activated methylene (B1212753) group in this compound provides a reactive handle for various condensation and cyclization reactions, paving the way for the synthesis of a diverse array of fused heterocyclic compounds. The general strategy involves the reaction of the nucleophilic carbon of the acetonitrile (B52724) group with suitable electrophiles, followed by intramolecular cyclization.

A prominent approach for the synthesis of fused heterocycles involves the reaction of CH-active compounds, such as substituted acetonitriles, with aryl azides. For instance, the cyclization of aryl azides with acetonitriles bearing a heterocyclic substituent, like a 1,3-benzothiazole, in the presence of a base such as sodium methylate, has been shown to produce 1H-1,2,3-triazole derivatives in high yields. researchgate.net This methodology can be extended to this compound, where the active methylene group can react with various electrophiles to construct fused systems.

Furthermore, the introduction of a second functional group onto the this compound framework can set the stage for intramolecular annulation reactions. A classic example of such a strategy is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a dinitrile to form a cyclic ketone after acidic hydrolysis. wikipedia.orgbuchler-gmbh.com By incorporating a second nitrile-containing substituent onto the triazole ring or the acetonitrile side chain, this reaction could be employed to construct novel fused heterocycles.

Anionic domino reactions represent another powerful tool for the synthesis of fused systems. For example, the reaction of 1,3-benzothiazol-2-ylacetonitrile with methyl 2-azidobenzoate or 2-azidobenzonitrile (B1276813) leads to the formation of wikipedia.orgrsc.orgarkat-usa.orgtriazolo[1,5-a]quinazoline derivatives through a cascade of reactions. researchgate.net This suggests that appropriately substituted this compound derivatives could undergo similar domino reactions to yield complex, fused heterocyclic architectures.

The following table summarizes potential annulation strategies utilizing the reactivity of the acetonitrile moiety:

| Reaction Type | Reactants | Product Type | Ref. |

| Base-catalyzed condensation | This compound and an electrophile (e.g., aldehyde, ketone) | Fused heterocycle (e.g., dihydropyridine (B1217469) derivative) | orgsyn.org |

| Cyclization with aryl azides | This compound and an aryl azide (B81097) | Fused triazole system | researchgate.net |

| Thorpe-Ziegler reaction | Dinitrile derivative of this compound | Fused cyclic ketone | wikipedia.orgbuchler-gmbh.com |

| Domino reaction | Substituted this compound and a suitable reaction partner | Polycyclic fused heterocycle | researchgate.net |

Rearrangements and Tautomerism Studies of Triazole-Acetonitrile Systems

The 1,2,3-triazole ring is known to undergo characteristic rearrangements and exist in different tautomeric forms, which significantly influences its reactivity and biological activity. The attachment of an acetonitrile group can further modulate these properties.

A key rearrangement reaction of 1,2,3-triazoles is the Dimroth rearrangement, a process that involves the reversible isomerization of the triazole ring, leading to the exchange of endocyclic and exocyclic heteroatoms. wikipedia.org This rearrangement typically occurs in 1-substituted-5-amino-1,2,3-triazoles upon heating or under acidic or basic conditions, proceeding through a ring-opening/ring-closing mechanism. wikipedia.orgrsc.org While this rearrangement is most commonly observed with an amino group at the C5 position, the general principle of ring isomerization is a fundamental aspect of 1,2,3-triazole chemistry. For this compound, while not the typical substrate for a classical Dimroth rearrangement, the potential for related ring transformations under certain conditions should be considered, especially if further functionalization introduces groups that can facilitate such processes.

Tautomerism is another crucial aspect of the chemistry of this compound. The 1,2,3-triazole ring can exist in three tautomeric forms: 1H, 2H, and 4H. However, for 1-substituted triazoles like the title compound, the equilibrium is primarily between the 1H- and 2H-tautomers, where the proton is located on one of the nitrogen atoms of the triazole ring.

Tautomeric forms of 1,2,3-triazole.

Numerous studies, including experimental and computational investigations, have shown that for the parent 1,2,3-triazole, the 2H-tautomer is generally more stable in the gas phase and in non-polar solvents. nih.gov In aqueous solution, however, the equilibrium can shift, and the 1H-tautomer may become more prevalent. nih.gov Computational studies on functionalized 1,2,3-triazoles have further confirmed the general preference for the 2H-tautomer. nih.gov The presence of the electron-withdrawing cyanomethyl group at the N1 position in this compound is expected to influence the tautomeric equilibrium. The precise position of this equilibrium will depend on factors such as the solvent, temperature, and the presence of other substituents.

The table below summarizes the key aspects of rearrangements and tautomerism in 1,2,3-triazole systems relevant to the title compound.

| Phenomenon | Description | Key Features | Relevant Compounds | Ref. |

| Dimroth Rearrangement | Isomerization involving the exchange of endocyclic and exocyclic nitrogen atoms. | Typically requires a 5-amino substituent; proceeds via a ring-opening/ring-closing mechanism. | 1-Aryl-5-amino-1,2,3-triazoles | wikipedia.orgrsc.orgarkat-usa.org |

| Tautomerism | Existence of interconverting isomers that differ in the position of a proton. | Equilibrium between 1H- and 2H-tautomers for 1-substituted triazoles. The 2H-tautomer is often more stable. | 1,2,3-Triazole and its derivatives | nih.govnih.gov |

Role As a Synthetic Intermediate and Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Naphthoquinone-Triazole Hybrids

The synthesis of hybrid molecules incorporating both a naphthoquinone and a triazole moiety is an area of significant interest due to the diverse biological activities of these compounds. mersin.edu.trnih.gov While many synthetic routes build the triazole ring during the hybridization process via click chemistry, 2-(1H-1,2,3-triazol-1-yl)acetonitrile offers a pre-formed triazole scaffold that can be derivatized and coupled to the naphthoquinone core.

A key strategy involves the hydrolysis of the nitrile group in this compound to form the corresponding (1H-1,2,3-triazol-1-yl)acetic acid or its amide derivative. This carboxylic acid or acetamide (B32628) can then be coupled with an amino-substituted naphthoquinone to form a stable amide linkage. For instance, a series of novel 1,4-naphthoquinone-triazole hybrids, specifically N-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-(4-R-1H-1,2,3-triazol-1-yl)acetamide, have been synthesized. mersin.edu.trnih.gov The structural backbone of the triazole portion, 2-(1H-1,2,3-triazol-1-yl)acetamide, is a direct hydrolysis product of this compound. This highlights the role of the acetonitrile (B52724) compound as a crucial precursor for the triazole-containing fragment in these syntheses. The general synthetic approach often involves a copper(I)-catalyzed click reaction to form the substituted triazole ring, followed by coupling to the naphthoquinone unit. mersin.edu.trnih.gov

| Hybrid Compound Class | Linkage Type | Plausible Precursor Derived from this compound | References |

| Naphthoquinone-Triazole Hybrids | Amide | 2-(1H-1,2,3-triazol-1-yl)acetamide | mersin.edu.tr, nih.gov |

| 1H-1,2,3-Triazole-1,4-naphthoquinones | Direct C-N bond | 1H-1,2,3-triazole (from azido-naphthoquinone and acetylene) | doaj.org |

| Asymmetric Naphthoquinone-Triazole Hybrids | Triazole Ring | This compound (as part of a larger fragment) | nih.gov |

Utilization in the Construction of Fused Triazolopyridines and Other Fused Systems

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry, and this compound is a valuable starting material for creating fused triazole derivatives, such as triazolopyridines. The reactivity of the cyanomethyl group is central to these synthetic strategies.

The active methylene (B1212753) protons of the acetonitrile are readily removed by a base, generating a nucleophilic carbanion. This carbanion can undergo addition reactions with various electrophiles. Furthermore, the nitrile group itself can participate in cyclization reactions. A classic approach to forming a pyridine (B92270) ring is the Guareschi-Thorpe condensation, which involves the reaction of a cyanoacetate (B8463686) with an α,β-unsaturated ketone or a 1,3-dicarbonyl compound.

In a similar fashion, this compound can be reacted with α,β-unsaturated carbonyl compounds or their equivalents. The initial Michael addition of the triazolylacetonitrile carbanion to the unsaturated system, followed by intramolecular cyclization involving the nitrile group and subsequent tautomerization or oxidation, would lead to the formation of a fused triazolopyridine ring system. While specific literature detailing this exact transformation for this compound is not available in the provided context, the synthesis of related fused systems like triazolopyrimidines from aminotriazoles and ethyl acetoacetate (B1235776) demonstrates the feasibility of such cyclization strategies. nih.gov The synthesis of various fused 1,2,3-triazoles, such as triazolopyrazines, often involves the cyclization of appropriately substituted triazole precursors. nih.gov

| Fused System | Key Reaction Type | Role of this compound | Related Syntheses References |

| Triazolopyridine | Michael Addition / Intramolecular Cyclization | Provides the C-N-C fragment for the pyridine ring | nih.gov |

| Triazolopyrimidine | Condensation / Cyclization | Precursor to a more functionalized intermediate | nih.gov |

| Triazolopyrazine | Cyclization of substituted triazoles | Provides the core triazole scaffold for further functionalization and cyclization | nih.gov |

Scaffold for Multidentate Ligand Development in Coordination Chemistry

The 1,2,3-triazole ring is an effective coordinating moiety for a variety of metal ions. The compound this compound serves as an excellent scaffold for developing multidentate ligands, which are crucial in coordination chemistry for creating stable metal complexes with tailored electronic and steric properties.

The versatility of the cyanomethyl group allows for its conversion into other functional groups that can act as additional donor sites. This chemical modification enables the creation of chelating ligands, which bind to a central metal ion through multiple atoms, resulting in enhanced complex stability. For example, stable complexes of transition metals like Pt(II), Pd(II), Cu(II), and Ru(II) have been formed with ligands containing a 1-(2-picolyl)-1,2,3-triazole unit, where coordination occurs via the triazole N2 atom and the picolyl nitrogen. nih.gov Similarly, Ir(III) and Rh(III) complexes have been synthesized using 1-(2-pyridyl)-1,2,3-triazole ligands. acs.org

Starting from this compound, a variety of ligand types can be envisioned through chemical modification of the nitrile group.

| Potential Ligand Type | Synthetic Transformation of Nitrile Group | Donor Atoms | Example Coordination References |

| Bidentate N,N Ligand | Reduction to primary amine, e.g., 2-(1H-1,2,3-triazol-1-yl)ethanamine | Triazole Nitrogen, Amine Nitrogen | nih.gov |

| Bidentate N,O Ligand | Hydrolysis to carboxylic acid, e.g., (1H-1,2,3-triazol-1-yl)acetic acid | Triazole Nitrogen, Carboxylate Oxygen | arabjchem.org |

| Tridentate Ligand | Reaction of the nitrile or its derivatives with other coordinating fragments | N, N', N'' or N, N', O etc. | researchgate.net, rsc.org |

Intermediate for the Synthesis of Hybrid Molecular Architectures

Molecular hybridization is a powerful strategy in drug discovery and materials science, where distinct molecular scaffolds are combined to create new entities with potentially synergistic or novel properties. juniperpublishers.com The 1,2,3-triazole ring is a highly favored linker in this context due to its chemical stability, rigidity, and the ability to form it via the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.govmdpi.com

The compound this compound is a ready-made building block containing this essential triazole linker. The cyanomethyl group acts as a versatile chemical handle that allows this triazole unit to be attached to other molecular fragments. The nitrile can be converted into various functional groups—such as an amine, a carboxylic acid, or an amidine—which can then be used in standard coupling reactions. This approach has been used to create a wide range of hybrid molecules. For example, new hybrid molecules based on 1,4-disubstituted 1,2,3-triazoles have been synthesized by connecting isatin (B1672199) scaffolds with phenolic moieties through a triazole linker. mdpi.com

| Hybrid Architecture | Coupled Scaffold | Role of Triazole Unit | References |

| Isatin-Triazole-Phenol | Isatin, Phenolic acids | Stable linker connecting bioactive fragments | mdpi.com |

| Quinoline-Triazole | Quinoline | Linker to other pharmacophores (e.g., isatin) | juniperpublishers.com |

| Dihydroartemisinin-Triazole-Coumarin | Dihydroartemisinin, Coumarin | Covalent linker between two natural product scaffolds | nih.gov |

| Indole-Triazole | Indole | Linker in quorum sensing inhibitors | nih.gov |

Role in the Preparation of Thioether-Triazole and Sulfonamide-Triazole Conjugates

The synthesis of conjugates containing thioether or sulfonamide linkages is another important application of triazole chemistry in medicinal research. These functional groups can impart desirable pharmacokinetic properties or act as pharmacophores themselves.

The preparation of sulfonamide-triazole hybrids often utilizes click chemistry, where a sulfonamide-containing azide (B81097) is reacted with a terminal alkyne, or vice-versa. researchgate.netnih.gov To employ this compound as a starting material for these conjugates, the cyanomethyl group can be chemically transformed. For instance, reduction of the nitrile to a primary amine, 2-(1H-1,2,3-triazol-1-yl)ethanamine, would yield an intermediate that can readily react with a sulfonyl chloride (R-SO₂Cl) to form the desired sulfonamide-triazole conjugate.

For the synthesis of thioether-triazole conjugates, one possible route involves the conversion of the cyanomethyl group. Alternatively, methods exist for the direct functionalization of the triazole ring, such as the synthesis of 1,2,3-triazole thioethers from iodotriazoles and elemental sulfur. researchgate.net While this does not directly use the cyanomethyl handle, it demonstrates a pathway to sulfur-containing triazoles. The compound this compound could be a precursor to such an iodotriazole through further synthetic steps.

| Conjugate Type | Plausible Synthetic Strategy from this compound | Key Intermediate | Related Syntheses References |

| Sulfonamide-Triazole | Reduction of nitrile to amine, followed by sulfonylation | 2-(1H-1,2,3-triazol-1-yl)ethanamine | researchgate.net, nih.gov, acs.org |

| Thioether-Triazole | Activation of the methylene group and reaction with an electrophilic sulfur source | Carbanion of this compound | researchgate.net, uobaghdad.edu.iq |

Applications in Advanced Chemical Science and Engineering Non Biological/non Clinical

Design and Synthesis of Functional Materials

The unique properties of the 1,2,3-triazole ring, such as its high polarity, aromaticity, and ability to form stable complexes, make it a valuable component in the design of new materials.

The development of advanced organic coatings, particularly for corrosion inhibition, represents a significant application area for 1,2,3-triazole derivatives. These compounds are effective at protecting metal surfaces from corrosive environments. The mechanism of protection often involves the adsorption of the triazole derivative onto the metal surface, forming a protective layer that inhibits corrosive processes.

Research has shown that incorporating triazole derivatives into polyurethane (PU) microcapsules can lead to self-healing anticorrosive coatings. These coatings have demonstrated outstanding corrosion resistance. The general class of 1,2,3-triazole derivatives is known for being non-toxic, environmentally friendly, and stable under acidic conditions, making them excellent candidates for corrosion inhibitors for various metals and alloys. While direct studies on 2-(1H-1,2,3-triazol-1-yl)acetonitrile for this purpose are not widely documented, its structural similarity to effective corrosion inhibitors suggests its potential in this area. The synthesis of such compounds is often straightforward, and they can be incorporated into coating formulations.

In the broader context of polymeric materials, the "click" chemistry reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a primary method for synthesizing 1,2,3-triazole-containing polymers. This reaction's high efficiency and specificity allow for the precise functionalization of polymers and the creation of new polymeric architectures.

The integration of 1,2,3-triazole derivatives into hybrid nanocomposites is an emerging area of materials science. These composites can exhibit enhanced properties derived from both the organic (triazole) and inorganic (nanoparticle) components. For instance, triazole derivatives can be used to functionalize the surface of nanoparticles, improving their dispersion in polymeric matrices and creating a strong interface between the two phases.

One application of such hybrid materials is in advanced anticorrosive coatings. Halloysite nanotubes loaded with triazole-based corrosion inhibitors have been developed to create long-lasting protective coatings for steel. The encapsulation of triazole derivatives within such nanostructures allows for a "smart" release mechanism, where the inhibitor is released in response to a corrosive stimulus.

The electron-rich nature of the 1,2,3-triazole ring makes it a candidate for applications in ion sensing and optoelectronics. The lone pair electrons on the nitrogen atoms can coordinate with metal ions, leading to changes in the molecule's electronic or photophysical properties. This change can be harnessed for colorimetric or fluorometric sensing of specific ions.

While specific research detailing the use of this compound as an ion sensor is not prominent, the broader class of triazole derivatives has been explored for this purpose. The design of such sensors often involves attaching a chromophore or fluorophore to the triazole ring. Upon binding to a target ion, the electronic communication between the triazole and the signaling unit is altered, resulting in a detectable signal.

Catalytic Applications

The nitrogen atoms in the 1,2,3-triazole ring can act as ligands, binding to metal centers to form catalytically active complexes. This has led to the exploration of triazole derivatives in various catalytic reactions.

Derivatives of 1,2,3-triazole are widely used as ligands in metal-catalyzed reactions. Their synthesis via "click" chemistry allows for a modular approach to ligand design, where the substituents on the triazole ring can be easily varied to fine-tune the steric and electronic properties of the resulting metal complex. This tunability is crucial for optimizing catalytic activity and selectivity.

The exploration of 1,2,3-triazole derivatives in transition metal complex catalysis is an active area of research. These ligands have been successfully employed in a variety of transformations, including cross-coupling reactions, cycloadditions, and oxidation reactions. The stability of the triazole ring under various reaction conditions makes it a robust platform for ligand development. The specific compound this compound could serve as a bidentate ligand, with both a triazole nitrogen and the nitrile nitrogen available for coordination to a metal center, potentially leading to novel catalytic activities.

Supramolecular Chemistry and Host-Guest Interactions

The unique structural features of this compound, comprising a triazole ring and a nitrile group, make it a candidate for involvement in supramolecular chemistry. The nitrogen-rich 1,2,3-triazole ring is known to participate in various non-covalent interactions, which are the cornerstone of supramolecular assembly. rsc.org These interactions include hydrogen bonding, where the triazole nitrogen atoms can act as acceptors, and the C-H groups can act as donors. rsc.org Furthermore, the polarized C-H bond on the triazole ring can engage in anion binding. rsc.org

The nitrile group in this compound introduces an additional site for potential intermolecular interactions, particularly as a hydrogen bond acceptor. The crystal engineering of related multi-aromatic 1,2,3-triazoles has demonstrated the formation of extensive three-dimensional hydrogen-bonding networks, often incorporating solvent molecules like acetonitrile (B52724) and water. iucr.org These networks are stabilized by a variety of interactions, including those involving the triazole ring and other functional groups present in the molecule. iucr.org While specific host-guest complexes involving this compound are not extensively documented in publicly available literature, the fundamental properties of its constituent functional groups suggest its potential to act as a guest molecule in appropriately sized host cavities or as a building block for larger supramolecular architectures. The study of intermolecular interactions in various solvents has shown that molecules containing a 1,2,4-triazole (B32235) ring can form homoassociates (molecular stacks) in non-polar solvents and heteroassociates with polar solvent molecules. researchgate.net

The planarity of the triazole ring, combined with the potential for various intermolecular forces, can lead to well-organized crystal packing. For instance, the crystal structure of some triazole derivatives reveals that molecules are linked into chains through intermolecular C-H···N hydrogen-bonding interactions. researchgate.net The introduction of intramolecular hydrogen bonds in other complex triazole-based structures has been shown to result in excellent molecular planarity and regular crystal packing, leading to numerous intermolecular hydrogen bonds and π–π interactions. semanticscholar.org

Contributions to Agrochemical Research (Focus on Synthetic Chemistry)

The 1,2,3-triazole scaffold is a significant pharmacophore in the development of new agrochemicals, particularly fungicides. nih.govnih.gov This is due to the broad-spectrum biological activity exhibited by many triazole derivatives. The synthetic utility of this compound lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules.

While direct synthetic routes starting from this compound to commercial agrochemicals are not prominently detailed in the reviewed literature, the synthesis of various functionalized triazoles for agrochemical screening is a very active area of research. For example, a convenient synthetic approach has been developed for (1H-1,2,3-triazol-1-yl)acetic acid derivatives starting from azidoacetamides and β-ketoesters. researchgate.net This highlights the accessibility of the core structure.

In the broader context of agrochemical synthesis, derivatives of (1H-1,2,4-triazol-1-yl)acetic acid have been prepared. For instance, a novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid has been reported, showcasing the importance of this structural motif. rsc.org Furthermore, new 1,2,4-triazole derivatives containing an oxime ether and a phenoxy pyridinyl moiety have been synthesized and shown to exhibit significant fungicidal activities. nih.gov The synthetic strategies for these compounds often involve the N-alkylation of the triazole ring, a reaction for which this compound is primed due to the methylene (B1212753) group adjacent to the triazole.

Research into novel fungicides has led to the synthesis of 2-Ar-1,2,3-triazole derivatives containing a hydrazide moiety, which have shown potent activity against various plant pathogens. acs.org The synthetic pathway for these compounds, however, typically involves the construction of the triazole ring via cycloaddition reactions rather than starting from a pre-formed triazolylacetonitrile. acs.org

The following table provides examples of synthesized triazole derivatives with reported fungicidal or herbicidal activity, illustrating the importance of the triazole core in agrochemical research.

| Compound Class | Target Activity | Research Finding |

| 1,2,3-Triazole Hydrazide Derivatives | Antifungal | Compound 6ad showed potent activity against Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Magnaporthe oryzae. nih.gov |

| 1,2,4-Triazole Oxime Ether Derivatives | Antifungal | Compound 5a4 exhibited broad-spectrum antifungal activity, while 5b2 was highly effective against Sclerotinia sclerotiorum. nih.gov |

| Eugenol-derived 1,2,3-Triazoles | Antifungal | Triazoles 2k , 2m , 2l , and 2n were most effective in reducing mycelial growth of Colletotrichum gloeosporioides. nih.gov |

| 2-Ar-1,2,3-triazole Hydrazide Derivatives | Antifungal | Compound 7y exhibited superior activity against R. solani compared to commercial fungicides hymexazol (B17089) and tebuconazole. acs.org |

While the direct application of this compound as a primary building block in these specific examples is not explicit, its structure represents a key fragment that medicinal and agrochemical chemists aim to incorporate into new potential products. The reactivity of the nitrile group and the stability of the triazole ring make it a valuable synthon for further chemical transformations in the quest for novel and effective agrochemicals.

Computational and Theoretical Investigations of 2 1h 1,2,3 Triazol 1 Yl Acetonitrile and Its Analogs

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating the mechanisms and selectivity of organic reactions involving triazoles. nih.govresearchgate.net DFT calculations allow researchers to map potential energy surfaces, identify transition states, and calculate activation energies, thereby explaining experimentally observed outcomes.

In the context of 1,2,3-triazole synthesis, such as the ubiquitous Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), DFT has been instrumental. mdpi.com Studies on analogous systems have shown that DFT can predict the regioselectivity of cycloaddition reactions, a critical factor in the synthesis of substituted triazoles. semanticscholar.org For example, DFT calculations have demonstrated that the formation of one regioisomer over another is driven by differences in activation barriers, often by more than 13 kcal/mol. semanticscholar.org The introduction of electron-deficient groups in reactants, for instance, can be computationally shown to accelerate the cycloaddition process. semanticscholar.org

DFT is also employed to understand the alkylation of triazole systems. Investigations into the alkylation of 1,2,4-triazole-3-thiones, for example, used DFT-computed reactivity descriptors like Highest Occupied Molecular Orbital (HOMO) distributions, Fukui functions, and atomic partial charges to explain the observed S-alkylation selectivity over N-alkylation. uzhnu.edu.uaresearchgate.net These theoretical approaches can be directly applied to predict the outcome of synthesizing 2-(1H-1,2,3-triazol-1-yl)acetonitrile, for instance, from the reaction of NH-1,2,3-triazole and bromoacetonitrile, by determining the most likely site of electrophilic attack on the triazole ring.

A study on the reaction of enaminones with sulfonyl azides to form either NH-1,2,3-triazoles or diazocarbonyl compounds utilized DFT to understand the competing pathways. semanticscholar.org The calculations provided mechanistic insights that helped develop selective synthetic methods for each product. semanticscholar.org Similarly, DFT has been used to clarify the mechanism of Mn-catalyzed click reactions that yield 1,5-disubstituted 1,2,3-triazoles with complete regioselectivity. mdpi.com

Table 1: DFT-Calculated Parameters for Reactions Involving Triazole Analogs

| Reaction Type | System Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Enaminone + Mesyl Azide (B81097) | DFT | Dialkyl amine elimination favored by >13 kcal/mol over sulfonyl amide elimination, leading to triazole formation. | semanticscholar.org |

| Alkylation | 1,2,4-Triazole-3-thiones | DFT/GIAO | Comparison of experimental and computed NMR shifts confirmed S-alkylation as the selective outcome. | uzhnu.edu.uaresearchgate.net |

| CuAAC Chelation Effect | Ortho-substituted Azide + Alkyne | M06/6-311+G(d,p) | Chelation of the Cu-triazolide intermediate by the ortho-substituent is crucial for regioselectivity. | mdpi.com |

| Anionic Rearrangement | 2-benzyloxypyridine derivatives | DFT | Electron-donating groups on the benzene (B151609) ring decrease the rearrangement activation energy. | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing for the exploration of conformational landscapes and intermolecular interactions over time. frontiersin.orgtandfonline.com This is particularly valuable for understanding how flexible molecules like this compound and its analogs behave in different environments, such as in solution or when bound to a biological target. ekb.eg

MD simulations have been extensively used to study the binding mechanisms of triazole-based inhibitors to protein targets. frontiersin.orgnih.gov For instance, simulations of triazole inhibitors with the enzyme CYP51 revealed that hydrophobic interactions are the primary driving force for binding and that specific amino acid residues form a stable hydrophobic cavity. frontiersin.org Similarly, MD simulations lasting up to 500 ns have been used to compare the binding stability of different 4H-1,2,4-triazole derivatives to tankyrase enzymes, revealing that stronger binding is correlated with hydrophobic stacking and optimal hydrogen bonding. tandfonline.comfigshare.com These studies often calculate the binding free energy using methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to quantify ligand affinity. tandfonline.comnih.govfigshare.comnih.gov

For bi-1,2,3-triazole systems, DFT calculations have been used to study the potential energy surface, identifying fourteen stable conformers and determining that the most stable conformer has a low energy barrier of 1.67 kcal/mol. ekb.eg Such conformational studies are crucial for understanding the rotational freedom and preferred spatial arrangement of the linked triazole rings. MD simulations can extend this analysis by showing how solvent molecules and thermal fluctuations influence these conformations. ekb.eg The interactions of triazole derivatives with protein active sites, including hydrogen bonds and pi-pi stacking, are often analyzed in detail through MD trajectories to understand the determinants of binding and stability. nih.gov

Table 2: Insights from Molecular Dynamics Simulations of Triazole Analogs

| System Studied | Simulation Target | Key Interaction Types | Calculated Property | Reference |

|---|---|---|---|---|

| Triazole inhibitors and CYP51 | Binding Mechanism | Hydrophobic interactions | Identification of a stable hydrophobic binding cavity. | frontiersin.org |

| 4H-1,2,4-Triazole derivatives and Tankyrase | Binding Stability | Hydrophobic stacking, H-bonding | MM-GBSA binding energy of -104.32 kcal/mol for the best binder. | tandfonline.comfigshare.com |

| Triazole sulfonamides and Carbonic Anhydrase IX | Complex Stability | Pi-Pi stacking, Hydrophobic contacts | Radius of gyration (RoG) remained stable between 17.15-17.48 Å over 100 ns. | nih.govnih.gov |

| bi-1,2,3-triazole | Conformational Analysis | Intramolecular rotation | Energy barrier of 1.67 kcal/mol for the most stable conformer. | ekb.eg |

Structure-Property Relationships Derived from Computational Modeling (e.g., Ligand Stability, Photophysical Properties)

Computational modeling is a powerful tool for establishing quantitative structure-property relationships (QSPRs) and structure-activity relationships (QSARs). nih.govnih.govdergipark.org.trarabjchem.org These models correlate calculated molecular descriptors with experimentally observed properties, such as ligand stability or photophysical characteristics, for triazole derivatives. nih.govdergipark.org.tr

The stability of metal complexes involving triazole ligands has been investigated using DFT. nih.govarabjchem.org For lanthanide complexes with 1,2,3-triazole-based ligands, DFT calculations at different levels of theory (B3LYP, CAM-B3LYP, and M06-2X) have been used to establish relationships between geometric parameters, atomic charges, and HOMO-LUMO energies. nih.gov Such studies help in designing new complexes with desired properties by allowing for the selection of the most suitable ligand and metal ion. nih.gov For other metal complexes, DFT-optimized structures have shown good alignment with experimental findings, confirming coordination through a triazole nitrogen atom and another functional group on the ligand. arabjchem.org

The photophysical properties of triazole analogs have also been extensively modeled. nih.govresearchgate.netnih.gov Time-Dependent DFT (TD-DFT) is commonly used to predict absorption and fluorescence spectra. nih.gov For 2-aryl-1,2,3-triazole-4-carboxylic acids, TD-DFT calculations successfully supported experimental findings on their optical properties in various solvents. nih.gov The distribution of Frontier Molecular Orbitals (HOMO and LUMO) is key to understanding these properties. mdpi.com Typically for triazole derivatives, the HOMO is localized on electron-rich regions like the triazole nitrogen atoms, while the LUMO encompasses electron-accepting parts of the molecule. mdpi.com The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor that correlates with the molecule's reactivity and electronic transitions. niscpr.res.inresearchgate.net

Table 3: Computed Structure-Property Data for Triazole Analogs

| Compound Type | Property Investigated | Computational Method | Key Descriptor/Value | Reference |

|---|---|---|---|---|

| Zwitterionic Pyridinium–Triazole Ligands | Electronic Structure | DFT (B3LYP/def2-TZVP) | HOMO localized on triazole nitrogens; LUMO on pyridinium/triazole rings. | mdpi.com |

| Bis 1,2,3-triazole derivatives | Reactivity and Stability | DFT | Calculated energy gap (ΔE), dipole moment, and log P values. | niscpr.res.in |

| Ru(pyridyltriazole) complexes | Photophysical Properties | TD-DFT | MLCT transitions to pyridine (B92270) rings (LUMO to LUMO+5) and triazole rings (LUMO+6 to LUMO+8). | acs.org |

| 4H-1,2,4-Triazole Derivatives | Luminescent Properties | N/A (Review) | Presence of nitrogen atoms improves intramolecular electron transport. | nih.gov |

Prediction of Synthetic Pathways and Regiochemical Outcomes

Computational chemistry offers predictive power for planning synthetic routes and anticipating the regiochemical outcomes of reactions, which is particularly relevant for the synthesis of specifically substituted triazoles like this compound. rsc.org The synthesis of 1,2,3-triazoles often involves cycloaddition reactions where multiple regioisomers are possible, and predicting the major product is a significant challenge that computational models can address. acs.orgnih.govresearchgate.net

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can lead to both 1,4- and 1,5-disubstituted 1,2,3-triazoles. researchgate.net While the copper-catalyzed version (CuAAC) is known for its high regioselectivity towards the 1,4-isomer, other catalytic systems or thermal conditions can produce mixtures. acs.orgnih.govresearchgate.net DFT calculations can model the transition states for the formation of each isomer, with the regiochemical outcome being determined by the relative activation energies. mdpi.com For example, a proposed mechanism for the Cu(II)-catalyzed synthesis of 1,5-disubstituted-1,2,3-triazoles involves a regioselective 1,3-dipolar cycloaddition to form a copper triazoline intermediate, which then dictates the final product structure. frontiersin.org

Computational methods are also crucial for predicting the outcomes of N-alkylation or N-arylation on the triazole ring itself. nih.gov When NH-1,2,3-triazole is used as a nucleophile, substitution can occur at the N1 or N2 position. Studies on the modification of 5-aryl-4-trifluoroacetyltriazoles showed that Chan-Lam reaction conditions led to the regiospecific formation of 2-aryltriazoles. nih.gov Similarly, the Michael addition of NH-1,2,3-triazole to α,β-unsaturated ketones was found to selectively generate 1H-1,2,3-triazolyl-ketones under neat conditions. nih.gov Computational modeling of these reaction pathways can rationalize the observed selectivity and guide the choice of reagents and conditions to favor the desired isomer, such as the N1-substituted this compound.

Table 4: Predicted vs. Experimental Outcomes in Triazole Synthesis

| Reaction | Computational Prediction | Experimental Outcome | Key Factor | Reference |

|---|---|---|---|---|

| Alkylation of 5-aryl-4-trifluoroacetyltriazoles | N/A (Rationalization) | Preferential formation of 2-substituted triazoles (up to 86%). | Na2CO3 as base in DMF solvent. | nih.gov |

| Michael addition of NH-1,2,3-triazole | N/A (Rationalization) | Selective formation of 1H-1,2,3-triazolyl-ketones. | Neat reaction conditions (no solvent). | nih.gov |

| Cu/Pd-catalyzed three-component reaction | N/A (Method Development) | Synthesis of structurally diverse 1,5-disubstituted triazoles. | One-pot reaction from TMS-alkyne, azide, and iodide. | acs.org |

| Non-metallic synthesis from enamine-ketone | N/A (Plausible Pathway Proposed) | Synthesis of N1-substituted-1,2,3-triazoles in good yields (78%). | Iodine-catalyzed reaction involving C-N/N-N bond formation and acyl migration. | nih.gov |

Q & A

Q. What are the established synthetic routes for 2-(1H-1,2,3-triazol-1-yl)acetonitrile, and what experimental conditions are critical for high yield?

Methodological Answer: The most reliable method involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Terminal alkynes react with azides under mild conditions (room temperature, aqueous/organic solvent mixtures) to form the 1,2,3-triazole core. For example, reacting propargyl acetonitrile with sodium azide in the presence of CuSO₄·5H₂O and sodium ascorbate typically yields the target compound. Key parameters include strict control of stoichiometry (1:1 azide:alkyne ratio), catalyst loading (5–10 mol%), and reaction time (4–12 hours). Post-reaction purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How can researchers safely handle and store this compound in laboratory settings?

Methodological Answer: The compound exhibits acute toxicity (oral, dermal) and respiratory irritation (H302, H315, H319, H335 per GHS classification). Essential safety protocols include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps, use NIOSH-approved P95 respirators .

- Ventilation: Conduct reactions in fume hoods to minimize inhalation exposure.

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents. Regularly inspect containers for leaks .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: The triazole proton resonates at δ 7.8–8.2 ppm, while the acetonitrile group appears as a singlet near δ 3.8–4.2 ppm. ¹³C NMR confirms the nitrile carbon at ~115 ppm .

- X-ray Crystallography: Resolves regioselectivity (1,4-substitution in CuAAC products) and molecular packing. Refinement software like SHELXL is recommended for structural validation .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound using continuous-flow systems?

Methodological Answer: Continuous-flow reactors enhance reproducibility and safety for exothermic reactions. Key optimizations:

- Residence Time: 10–15 minutes at 60–80°C.

- Catalyst Immobilization: Copper(I) iodide on solid supports (e.g., silica) reduces metal leaching.

- Solvent System: Ethanol/water (7:3 v/v) balances reactivity and solubility. Yields >95% are achievable with inline IR monitoring for real-time quality control .

Q. What computational approaches are used to predict the reactivity of this compound in cycloaddition reactions?

Methodological Answer:

- DFT Calculations: Model transition states (e.g., six-membered cyclic intermediates in CuAAC) to assess regioselectivity and activation barriers. Software like Gaussian or ORCA is employed with B3LYP/6-31G* basis sets.

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics. This guides solvent selection for novel azide/alkyne pairs .

Q. How does the electronic nature of substituents on the triazole ring influence the compound’s biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Introduce electron-withdrawing groups (e.g., -NO₂) at the triazole 4-position to enhance binding to target enzymes (e.g., kinase inhibitors).

- In Vitro Assays: Test derivatives against cancer cell lines (e.g., MCF-7) with IC₅₀ measurements. Correlate results with Hammett σ values to quantify electronic effects .

Q. What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer:

- Protecting Groups: Temporarily shield the nitrile moiety with trityl groups during alkylation/arylation steps to prevent nucleophilic attack.

- Low-Temperature Conditions: Perform lithiation reactions at −78°C (dry ice/acetone bath) to suppress polymerization.

- Catalytic Selectivity: Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to avoid β-hydride elimination .

Contradictions and Limitations in Current Evidence

- Safety Data Variability: and report conflicting GHS classifications for similar triazole derivatives, highlighting the need for compound-specific toxicity testing.

- Synthetic Yields: While claims >95% yields for CuAAC, notes challenges in isolating pure products from complex matrices, suggesting scalability limitations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.